molecular formula C11H9N3OS B6455384 5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325759-95-1

5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6455384
CAS No.: 2325759-95-1
M. Wt: 231.28 g/mol
InChI Key: BOQYAOPDBLPPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as 5MT2TP, is a chemical compound belonging to the class of pyrazolopyridines. It is an important compound for the study of organic synthesis, as it is a versatile precursor for the synthesis of other compounds. 5MT2TP has been studied extensively in the fields of organic synthesis, and its potential applications in scientific research have been explored in recent years. In

Scientific Research Applications

5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied extensively in the fields of organic synthesis and has been found to have a wide range of applications in scientific research. It has been used as a precursor for the synthesis of other compounds, such as pyrazolopyridines, pyrazolones, and pyrazolotriazines. It has also been used in the synthesis of heterocyclic compounds, such as indoles, triazoles, and thiazoles. In addition, it has been used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer agents and anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized using a variety of methods. In addition, it has a wide range of applications in scientific research, making it a versatile compound for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is a relatively unstable compound, making it difficult to store for long periods of time.

Future Directions

There are a number of possible future directions for the study of 5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. It could be further investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and hypertension. In addition, its mechanism of action could be further explored in order to better understand its effects on biochemical and physiological processes. Finally, its ability to act as an inhibitor of acetylcholinesterase could be investigated in order to better understand its potential role in the regulation of memory and learning.

Synthesis Methods

5-methyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be synthesized using a variety of methods. One of the most common methods is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and an aromatic amine. The reaction is catalyzed by a base, such as sodium hydroxide, and yields this compound as the product. Another method for the synthesis of this compound is the Pictet-Spengler reaction, which involves the reaction of an aldehyde, an amine, and an isatoic anhydride. This reaction is also catalyzed by a base, such as sodium hydroxide, and yields this compound as the product.

Properties

IUPAC Name

5-methyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-13-4-5-14-9(11(13)15)7-8(12-14)10-3-2-6-16-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQYAOPDBLPPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=CC(=N2)C3=CC=CS3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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